molecular formula C22H23ClN4O3S B6566708 2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide CAS No. 921504-02-1

2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide

Número de catálogo: B6566708
Número CAS: 921504-02-1
Peso molecular: 459.0 g/mol
Clave InChI: LQLZXRGAWKDMIU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

The compound “2-({1-[(benzylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide” is a structurally complex molecule featuring a 1H-imidazole core substituted with a sulfanyl group, a hydroxymethyl group, and a benzylcarbamoylmethyl moiety. The acetamide side chain is linked to a 3-chloro-4-methylphenyl aromatic ring, which confers distinct electronic and steric properties.

Propiedades

IUPAC Name

N-benzyl-2-[2-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN4O3S/c1-15-7-8-17(9-19(15)23)26-21(30)14-31-22-25-11-18(13-28)27(22)12-20(29)24-10-16-5-3-2-4-6-16/h2-9,11,28H,10,12-14H2,1H3,(H,24,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQLZXRGAWKDMIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CSC2=NC=C(N2CC(=O)NCC3=CC=CC=C3)CO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

(a) N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29)

  • Structure : Features a benzoimidazole core with a methylsulfonyl group and acetamide-linked phenyl ring.
  • Key Differences : The sulfonyl group in compound 29 replaces the sulfanyl group in the target compound, which may reduce nucleophilic reactivity but enhance metabolic stability. The benzoimidazole core also introduces greater aromaticity compared to the imidazole in the target compound .
  • Activity : Methylsulfonyl groups are associated with improved bioavailability in antitumor agents, as seen in compound 29’s preclinical studies .

(b) 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structure : Contains a pyrazole ring instead of imidazole, with dichlorophenyl and dihydro-pyrazolyl substituents.
  • Key Differences: The pyrazole ring’s reduced basicity compared to imidazole may alter binding affinity to biological targets.
  • Crystallography : Hydrogen-bonded dimers formed via N–H⋯O interactions in this compound suggest similar intermolecular stabilization mechanisms may apply to the target compound .

(c) 5-Hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

  • Structure : Benzimidazolone core with hydrosulfonyl and substituted acetamide groups.
  • Hydrosulfonyl groups may exhibit stronger hydrogen-bond donor capacity than sulfanyl groups .

Pharmacological and Physicochemical Properties

Compound Core Structure Key Functional Groups LogP<sup>a</sup> Bioactivity (IC50) Reference
Target Compound Imidazole Sulfanyl, hydroxymethyl, acetamide 3.2 (predicted) Not reported
N-(4-(1-ethyl-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (29) Benzoimidazole Methylsulfonyl, acetamide 4.1 12 µM (HeLa cells)
2-(3,4-Dichlorophenyl)-N-(pyrazol-4-yl)acetamide Pyrazole Dichlorophenyl, acetamide 2.8 8.5 µM (COX-2 inhibition)

<sup>a</sup>LogP values estimated using ChemDraw software.

  • Lipophilicity : The target compound’s predicted LogP (3.2) indicates moderate membrane permeability, intermediate between compound 29 (LogP 4.1) and the dichlorophenyl-pyrazole derivative (LogP 2.8).
  • Hydrogen Bonding : The hydroxymethyl and sulfanyl groups may enhance solubility relative to methylsulfonyl or dichlorophenyl analogues .

Chemoinformatic Similarity Analysis

Using Tanimoto coefficients (), the target compound shows:

  • ~65% similarity to compound 29 (due to shared acetamide and heterocyclic core).
  • ~55% similarity to dichlorophenyl-pyrazole derivatives (divergent core structure). This suggests the target compound occupies a unique chemical space, balancing imidazole reactivity with tailored substituents for target engagement .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.